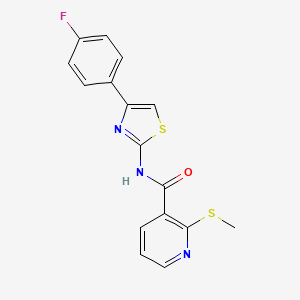
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a nicotinamide moiety, making it a molecule of interest for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a substitution reaction. The final step often involves the coupling of the thiazole derivative with a nicotinamide precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
- N-(4-(4-Methylphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Uniqueness
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C16H12FN3OS2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H12FN3OS2/c1-22-15-12(3-2-8-18-15)14(21)20-16-19-13(9-23-16)10-4-6-11(17)7-5-10/h2-9H,1H3,(H,19,20,21) |
InChI 键 |
XQCYMRVJHFWENS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


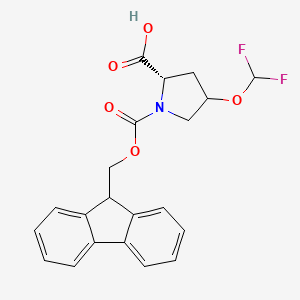
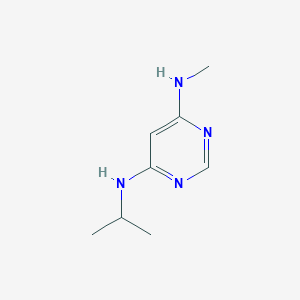
![tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13355447.png)
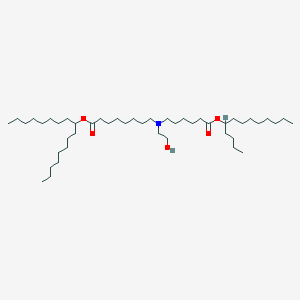
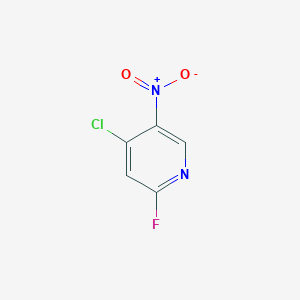
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
![6-(3-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355471.png)
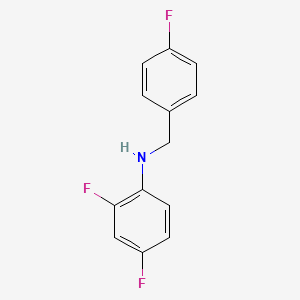
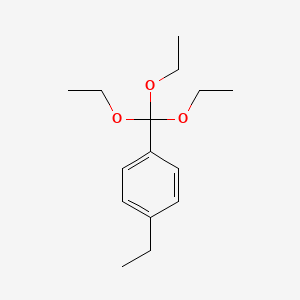
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13355507.png)
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13355508.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
